1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C20H14Cl2FN5 and its molecular weight is 414.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research in organic synthesis and chemical reactions involving pyrazole derivatives demonstrates the versatility of these compounds in generating a diverse array of chemical structures. For instance, studies have shown that pyrazole-based compounds can undergo various chemical transformations, including cyclocondensation reactions, to yield pyrazolo[3,4-d]-pyridazinone derivatives and pyrazolo[3,4-d]pyridazine amines (A. Şener et al., 2002). These methodologies are critical for the synthesis of novel compounds with potential applications in material science, pharmaceuticals, and agrochemicals.
Biological Activities and Pharmacological Applications
Derivatives of pyrazole and pyridazinone have been extensively studied for their biological and pharmacological properties. For example, pyridazinone herbicides have been investigated for their modes of action in inhibiting photosynthesis in plants, demonstrating the potential of these compounds in agricultural applications (J. L. Hilton et al., 1969). Furthermore, research into pyridazine derivatives has explored their antimicrobial activities, showcasing the therapeutic potential of these molecules in combating microbial infections (F. El-Mariah et al., 2006).
Drug Design and Synthesis
The design and synthesis of novel drug candidates are another significant area of application for pyrazole-based compounds. Studies have reported the synthesis of derivatives aimed at exploring analgesic properties, indicating the role of these molecules in developing new pain management therapies (R. Aggarwal et al., 2020). Additionally, the exploration of novel fluoro-substituted compounds for anti-lung cancer activity highlights the ongoing efforts to discover new anticancer agents (A. G. Hammam et al., 2005).
Properties
IUPAC Name |
2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-fluorophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN5/c21-14-4-1-13(18(22)10-14)9-16-7-8-19(27-26-16)28-20(24)17(11-25-28)12-2-5-15(23)6-3-12/h1-8,10-11H,9,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXJLGCAUQIFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.